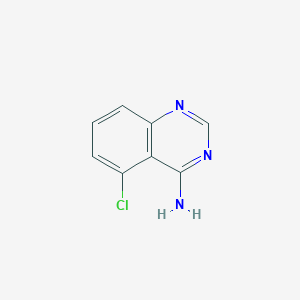

5-Chloroquinazolin-4-amine

Beschreibung

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged" structure in medicinal chemistry. smolecule.com This designation stems from its recurring presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse and potent biological activities. Current time information in Bangalore, IN.nih.gov The rigid, planar structure of the quinazoline core provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with a wide array of biological targets.

Quinazoline derivatives are known to exhibit a comprehensive range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, antifungal, and antihypertensive properties. ontosight.aichem-soc.sidigitellinc.comsigmaaldrich.comtandfonline.com This versatility has made the quinazoline nucleus a cornerstone in the development of therapeutic agents. researchgate.net Notably, several FDA-approved drugs, such as the anticancer agents gefitinib, erlotinib, and afatinib, feature a quinazolin-4-amine (B77745) core, underscoring the scaffold's clinical significance. scielo.br The continuous exploration of this scaffold is a major focus in the quest for novel and more effective drug candidates. chem-soc.si

Historical Context of Quinazoline Synthesis and Research

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was achieved by Griess in 1869 through the reaction of 2-aminobenzoic acid with cyanogen. Current time information in Bangalore, IN.semanticscholar.org However, the parent quinazoline molecule itself was not prepared until 1895, when Bischler and Lang accomplished its synthesis via the decarboxylation of a 2-carboxy derivative. scielo.brsemanticscholar.org A more satisfactory and improved synthetic method was later developed by Gabriel in 1903. semanticscholar.org The name "quinazoline" was officially proposed by Widdege, combining "quinoline" and "aza" to denote its identity as a diazanaphthalene. Current time information in Bangalore, IN.semanticscholar.org

Early research into quinazoline synthesis led to the development of several named reactions, such as the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. Current time information in Bangalore, IN. These foundational methods paved the way for the creation of a vast library of quinazoline derivatives. Over the decades, research has evolved from fundamental synthesis to the exploration of the structure-activity relationships of substituted quinazolines, leading to their prominent status in contemporary chemical and pharmaceutical research. researchgate.net

Rationale for Investigating Halogenated Quinazolin-4-amines

The introduction of halogen atoms onto the quinazoline scaffold is a key strategy in synthetic and medicinal chemistry. Halogenated quinazolines, particularly chloro derivatives, serve as highly versatile intermediates for the synthesis of more complex molecules. vulcanchem.comsmolecule.com The carbon-halogen bond provides a reactive site for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. vulcanchem.comsmolecule.comresearchgate.net

This synthetic flexibility allows for the systematic modification of the quinazoline core, enabling the exploration of structure-activity relationships. The position and nature of the halogen can significantly influence the reactivity and biological profile of the resulting derivatives. nih.gov For instance, the order of reactivity for halogens in cross-coupling reactions (I > Br >> Cl) permits selective and sequential functionalization. smolecule.com Specifically, the 4-aminoquinazoline moiety is a well-established pharmacophore for kinase inhibitors, and the presence of a halogen, such as the chloro group in 5-Chloroquinazolin-4-amine, offers a strategic handle for synthesizing libraries of potential drug candidates. The chloro group itself can also contribute to the biological activity of the final compound, with some chlorinated quinazolines showing notable antimicrobial effects.

Overview of Key Research Areas Pertaining to this compound

This compound (CAS No. 19808-34-5) is a specific halogenated derivative that serves as a valuable building block in chemical synthesis. sigmaaldrich.com While extensive research on this particular isomer is not as widespread as for some others, its utility can be inferred from established quinazoline chemistry. The primary research area for this compound is its use as a synthetic intermediate.

Key research applications focus on leveraging the reactivity of the quinazoline core to create more elaborate molecules. For example, the 4-amino group can be derivatized, and the chloro-substituent on the benzene ring can potentially be displaced or used to direct further substitutions, although it is less reactive than halogens at other positions. Research has shown that related 4-chloroquinazolines are common precursors for 4-aminoquinazolines through nucleophilic substitution reactions with various amines. nih.govchem-soc.si The synthesis of N-Benzyl-5-chloroquinazolin-4-amine has been documented, showcasing the modification of the quinazoline-4(3H)-one precursor to its 4-amino derivative.

Given the established importance of the 4-aminoquinazoline scaffold in targeting protein kinases, a significant area of investigation for derivatives of this compound is in the development of kinase inhibitors for cancer therapy. semanticscholar.org The core structure is a known inhibitor of receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). scielo.brsemanticscholar.org Therefore, derivatives synthesized from this compound are explored for their potential as anticancer agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMCMXPOLUVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloroquinazolin 4 Amine and Its Analogs

Strategic Approaches to the 5-Chloroquinazoline (B1603867) Core

The synthesis of the 5-chloroquinazoline core is a critical first step in accessing 5-Chloroquinazolin-4-amine and its derivatives. Various strategies, ranging from traditional cyclization reactions to more contemporary and efficient methods, have been developed to construct this essential heterocyclic system.

Conventional Cyclization and Condensation Pathways

Traditional methods for the synthesis of the quinazoline (B50416) ring system often rely on the cyclization of appropriately substituted anthranilic acid derivatives. The Niementowski quinazoline synthesis, a classic example, involves the condensation of an anthranilic acid with an amide. wikipedia.orgwikipedia.org For the synthesis of a 5-chloro-substituted quinazolinone, the starting material would typically be 2-amino-6-chlorobenzoic acid.

The general reaction involves heating the anthranilic acid derivative with an excess of formamide (B127407), which serves as both a reactant and a solvent. acgpubs.org This condensation reaction proceeds through an initial acylation of the amino group followed by cyclization and dehydration to afford the corresponding 5-chloroquinazolin-4(3H)-one.

Table 1: Conventional Synthesis of 5-Chloroquinazolin-4(3H)-one

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-6-chlorobenzoic acid | Formamide | Heat | 5-Chloroquinazolin-4(3H)-one | Moderate | acgpubs.org |

While historically significant, these methods often require high temperatures and long reaction times, which can lead to the formation of byproducts and limit the substrate scope.

Modernized Synthetic Routes for Efficiency and Yield

To overcome the limitations of conventional methods, modernized synthetic routes have been developed, focusing on improving efficiency, yield, and reaction conditions. These approaches often employ catalysts or alternative energy sources to promote the desired transformations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. nih.govnih.gov The Niementowski reaction for the synthesis of quinazolinones can be efficiently conducted under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov For instance, the reaction of anthranilic acids with formamide can be completed in minutes under microwave conditions, providing the corresponding quinazolin-4(3H)-ones in good yields. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also been successfully employed for the synthesis of quinazolines. These methods offer mild reaction conditions and good functional group tolerance. rsc.orgnih.govrsc.orgmdpi.comnih.gov One approach involves the copper-catalyzed cascade cyclization/hydrodehalogenation of aryl aldehydes with acetamide (B32628) as the nitrogen source. This method provides a modular route to quinazolines from readily available starting materials. rsc.org

Table 2: Modern Synthetic Routes to Quinazoline Derivatives

| Method | Starting Materials | Catalyst/Conditions | Product Type | Advantages | Reference(s) |

| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation | Quinazolin-4(3H)-ones | Rapid, High yields | nih.gov |

| Copper-Catalyzed Cascade | Aryl aldehyde, Acetamide | Cu(I) catalyst | Quinazolines | Mild conditions, Modular | rsc.org |

These modern approaches offer significant advantages over traditional methods, providing chemists with more efficient and versatile tools for the construction of the 5-chloroquinazoline core.

One-Pot Intramolecular Cyclization Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, time, and resource efficiency. nih.govorganic-chemistry.orgfigshare.com Several one-pot methodologies have been developed for the synthesis of quinazoline derivatives.

One such strategy involves a hexamethyldisilazane (B44280) (HMDS)-mediated reaction of quinazolin-4(3H)-ones with primary amines. This one-pot procedure proceeds through a tandem silylation and substitution, avoiding the need for a separate chlorination step of the quinazolinone. This method is environmentally friendly as it circumvents the use of harsh chlorinating reagents.

For example, the reaction of a substituted quinazolin-4(3H)-one with a primary amine in the presence of HMDS leads to the direct formation of the corresponding N-substituted-quinazolin-4-amine in excellent yields. While not explicitly detailed for the 5-chloro derivative in the provided context, this methodology presents a promising and efficient route.

Functionalization at the 4-Amine Position

The introduction of the amino group at the 4-position of the 5-chloroquinazoline core is a crucial step in the synthesis of the target compound and its analogs. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a suitable 4-haloquinazoline precursor.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of various nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. researchgate.net The pyrimidine (B1678525) ring of quinazoline is inherently electron-deficient, making the 4-position susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present. researchgate.netnih.govstackexchange.com

The most common method for the synthesis of 4-aminoquinazolines involves the reaction of a 4-chloroquinazoline (B184009) derivative with an amine. researchgate.net The starting 5-chloro-4-haloquinazoline can be prepared from the corresponding 5-chloroquinazolin-4(3H)-one by treatment with a halogenating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

The subsequent amination reaction is typically carried out by heating the 4-chloroquinazoline with the desired amine in a suitable solvent, such as ethanol (B145695) or isopropanol. The reactivity of the amine and the specific reaction conditions can influence the yield and purity of the final product. A wide range of primary and secondary amines, both aliphatic and aromatic, can be used in this reaction, allowing for the synthesis of a diverse library of this compound analogs. researchgate.net

When 2,4-dichloroquinazoline (B46505) is used as a substrate, the amination reaction generally shows regioselectivity for the 4-position. nih.gov This is because the C4 position is more activated towards nucleophilic attack. The initial substitution at C4 with an electron-donating amino group deactivates the ring, making the subsequent substitution at the C2 position more difficult, often requiring more forcing conditions. stackexchange.com

Table 3: Synthesis of this compound Analogs via SNAr Reaction

| 4-Halo-5-chloroquinazoline | Amine | Solvent | Conditions | Product | Yield (%) | Reference |

| 4,5-Dichloroquinazoline (B1580998) | Ammonia | Ethanol | Sealed tube, 120 °C | This compound | - | General Method |

| 4,5-Dichloroquinazoline | Aniline (B41778) | Isopropanol | Reflux | N-Phenyl-5-chloroquinazolin-4-amine | - | General Method |

| 4,5-Dichloroquinazoline | Benzylamine | Ethanol | Reflux | N-Benzyl-5-chloroquinazolin-4-amine | - | General Method |

| 4,5-Dichloroquinazoline | Pyrrolidine | Ethanol | Room Temp | 4-(Pyrrolidin-1-yl)-5-chloroquinazoline | - | researchgate.net |

Role of Substrate Electronic Properties and Nucleophile Characteristics

The success and regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction to form 4-aminoquinazolines are heavily dependent on the electronic nature of both the quinazoline substrate and the attacking nucleophile. The quinazoline ring's pyrimidine portion is electron-deficient, which facilitates nucleophilic attack, particularly at the C4 position. wikipedia.orgmdpi.com

Substrate Electronics: The presence of two nitrogen atoms in the pyrimidine ring makes the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. In precursors like 2,4-dichloroquinazoline, the C4 position is consistently reported to be more reactive toward nucleophiles than the C2 position. mdpi.com This inherent regioselectivity is crucial for the controlled synthesis of compounds like this compound. The electronic properties of substituents on the benzene (B151609) ring can further modulate this reactivity, although the primary activation is provided by the heterocyclic core.

Nucleophile Characteristics: The nature of the amine nucleophile significantly influences reaction conditions and outcomes. mdpi.com Electron-rich amines, such as primary aliphatic amines or anilines with electron-donating groups, react more readily with 4-chloroquinazolines, often under milder conditions. nih.gov Conversely, amines bearing electron-withdrawing groups are less nucleophilic and may require more forcing conditions, such as longer reaction times or higher temperatures, to achieve good yields. nih.gov The steric bulk of the nucleophile can also play a role, with highly hindered amines reacting more slowly.

The following table summarizes the impact of different nucleophile types on the SNAr reaction with 4-chloroquinazoline precursors.

| Nucleophile Type | General Reactivity | Typical Reaction Conditions | Reference |

| Primary Aliphatic Amines | High | Mild conditions, short reaction times | mdpi.com |

| Secondary Aliphatic Amines | High (cyclic amines are common) | Mild to moderate conditions | mdpi.comnih.gov |

| Anilines (electron-donating groups) | High | Milder conditions | mdpi.comnih.gov |

| Anilines (electron-withdrawing groups) | Moderate to Low | Longer reaction times, higher temperatures | mdpi.comnih.gov |

These reactions are often mediated by a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the substitution. mdpi.com In some cases, an excess of the amine nucleophile can serve as both the reactant and the base. mdpi.com

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C4-N bond. nih.govrsc.org This methodology is invaluable for coupling less reactive amines or for instances where SNAr reactions provide low yields. These reactions have become pivotal in modern pharmaceutical and medicinal chemistry for constructing C-N bonds. rsc.org

The general approach involves the reaction of a 4-haloquinazoline (e.g., 4-chloro- or 4-bromoquinazoline) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency.

Key components of this catalytic system include:

Palladium Precatalysts: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalyst complexes. beilstein-journals.orgresearchgate.net

Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Widely used ligands include Xantphos, BINAP, and various biaryl phosphines. nih.govbeilstein-journals.org

Bases: A base, such as Cs₂CO₃ or K₂CO₃, is required to activate the amine and facilitate the reductive elimination step. beilstein-journals.org

Solvents: Anhydrous, non-protic solvents like dioxane or toluene (B28343) are typically employed. beilstein-journals.org

The table below illustrates typical conditions for palladium-catalyzed C-N coupling in related heterocyclic systems, which are applicable to the synthesis of this compound analogs.

| Catalyst System | Ligand | Base | Solvent | Application Example | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | C-N coupling of amides with 4-bromo-7-azaindole | beilstein-journals.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C-N coupling of amines with 4-bromo-7-azaindole | beilstein-journals.org |

| Pd(OAc)₂ / AgOAc | N/A | TFA (acid) | Toluene | Intramolecular C-H amidation to form indolo[1,2-a]quinazolinones | mdpi.com |

Introduction and Transformation of the 5-Chloro Substituent

The chlorine atom at the C5 position is a key feature of the target molecule. Its introduction can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the quinazoline ring.

Regioselective Halogenation Strategies for the Quinazoline Ring

Achieving regioselective halogenation at the C5 position of the quinazoline core can be challenging. The inherent electronic properties of the quinazoline ring direct electrophilic substitution primarily to positions C8 and C6. wikipedia.org Therefore, modern synthetic methods often rely on C-H activation strategies, frequently using a directing group to achieve the desired C5 functionalization.

One effective metal-free strategy involves the remote C5-H halogenation of 8-substituted quinolines, a closely related heterocyclic system. nih.gov This approach uses an 8-amido group to direct the halogenation specifically to the C5 position. Trihaloisocyanuric acids serve as efficient and atom-economical halogen sources. nih.gov

Palladium-catalyzed C-H activation is another powerful tool. For instance, Pd-catalyzed ortho-selective halogenation has been described for quinazolinone scaffolds using N-halosuccinimide (NCS, NBS) as both the halogen source and oxidant. nih.gov While this demonstrates ortho-halogenation relative to a directing group, the principle can be adapted to target the C5 position with an appropriately placed directing group.

| Method | Reagent(s) | Key Feature | Advantage(s) | Reference |

| Directed C-H Halogenation | Trihaloisocyanuric acids (TCCA, TBCA) | Metal-free; requires an 8-position directing group | High regioselectivity for C5, operationally simple | nih.gov |

| Palladium-Catalyzed C-H Halogenation | Pd(OAc)₂, N-halosuccinimide | Directs halogenation ortho to a coordinating group | High chemo- and regioselectivity | nih.gov |

| Classical Electrophilic Substitution | Fuming HNO₃ / H₂SO₄ (for nitration) | Follows inherent electronic preference (8 > 6 > 5 > 7) | Does not typically favor the C5 position | nih.gov |

Synthetic Transformations Involving the 5-Chloro Group

The 5-chloro group on the quinazoline ring is a versatile synthetic handle for further molecular elaboration. While the 4-chloro position is more susceptible to nucleophilic substitution, the 5-chloro group is well-suited for transition-metal-catalyzed cross-coupling reactions. Once the 4-amino group is installed, the 5-chloro substituent can participate in a variety of transformations, allowing for the synthesis of diverse analogs.

Potential transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: A second C-N coupling to introduce another amino group, although this would require careful optimization to avoid reaction at the existing 4-amino position.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The stability of the 5-chloro group during the initial amination at the C4 position is a key advantage, allowing for a stepwise functionalization strategy. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Optimization of Reaction Media and Solvent Selection

Solvent selection is a critical aspect of green synthesis. Traditional syntheses of 4-aminoquinazolines often employ polar aprotic solvents like DMF or acetonitrile, or polar protic solvents such as ethanol and isopropanol. mdpi.com While effective, some of these solvents present environmental or health concerns.

Modern, greener approaches focus on minimizing the use of organic solvents or replacing them with more environmentally benign alternatives. One significant advancement is the use of microwave-assisted synthesis, which dramatically reduces reaction times and often allows for solvent-free conditions or the use of less solvent. nih.govfrontiersin.org

A notable example is a microwave-mediated, base-free N-arylation of 4-chloroquinazolines using a mixture of THF and water (1:1) as the solvent system. nih.gov This protocol is more sustainable as it reduces the amount of organic solvent, eliminates the need for a separate base, and is significantly faster than conventional heating methods. nih.gov Water as a co-solvent is a key feature of greener reaction media. semanticscholar.org

The following table compares conventional and greener solvent systems for the synthesis of 4-aminoquinazolines.

| Approach | Solvent System | Energy Source | Key Advantages | Reference |

| Conventional | Ethanol, Dioxane, DMF, Acetonitrile | Conventional Heating | Well-established, versatile | mdpi.com |

| Green | THF/Water (1:1) | Microwave Irradiation | Reduced organic solvent, base-free, rapid | nih.gov |

| Green | Solvent-free | Microwave Irradiation | Eliminates solvent waste, energy efficient | frontiersin.org |

The development of such protocols highlights a commitment to sustainable chemical manufacturing, aligning the synthesis of important pharmaceutical scaffolds with the principles of green chemistry. nih.gov

Catalytic Approaches for Sustainable Chemical Transformations

The synthesis of this compound and its analogs has been significantly advanced by the development of catalytic methodologies that prioritize sustainability. These approaches aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry. Key strategies include the use of transition metal catalysts, organocatalysis, and energy-efficient reaction conditions.

Transition Metal Catalysis

Transition metals such as copper, palladium, and iron have proven to be highly effective in catalyzing the formation of the quinazoline scaffold. These methods often proceed under milder conditions and with higher atom economy compared to classical synthetic routes.

Copper-Catalyzed Syntheses: Copper catalysis is a cost-effective and versatile tool for the synthesis of 4-aminoquinazolines. A common strategy involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328). organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net For the synthesis of this compound, this would involve a chloro-substituted 2-bromobenzonitrile. The use of copper catalysts allows for an efficient and practical synthesis under relatively mild conditions. organic-chemistry.org The reaction mechanism is proposed to involve an Ullmann-type coupling followed by an intramolecular nucleophilic attack. organic-chemistry.org

This table presents representative data for the copper-catalyzed synthesis of this compound based on analogous reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their efficiency in forming carbon-nitrogen bonds, a key step in the synthesis of many heterocyclic compounds. nih.govnih.gov Palladium-catalyzed cross-coupling reactions offer a powerful method for the construction of functionalized quinazolines. nih.gov For instance, the regioselective coupling of a suitably substituted chloropyrimidine with an amino-functionalized benzene derivative can provide a direct route to the this compound core.

This table presents representative data for the palladium-catalyzed synthesis of this compound based on analogous reactions.

Iron-Catalyzed Reactions: As an earth-abundant and non-toxic metal, iron has gained significant attention as a sustainable catalyst. Iron-catalyzed oxidative amination and cascade reactions provide an environmentally benign pathway to quinazoline derivatives. researchgate.netmdpi.com These reactions can utilize aerobic conditions, with oxygen from the air serving as the terminal oxidant, thus avoiding the need for stoichiometric chemical oxidants. mdpi.com

This table presents representative data for the iron-catalyzed synthesis of this compound based on analogous reactions.

Organocatalysis

In a move away from metal-based catalysts, organocatalysis has emerged as a powerful and sustainable alternative for the synthesis of heterocyclic compounds. frontiersin.org These small organic molecules can catalyze reactions with high efficiency and selectivity, often under mild conditions. For the synthesis of quinazolinone precursors to 4-aminoquinazolines, various organocatalytic systems have been developed, which can potentially be adapted for the direct synthesis of this compound. frontiersin.org This approach avoids the issues of metal contamination in the final product and the costs associated with precious metal catalysts.

Sustainable Methodologies

Beyond the choice of catalyst, other sustainable practices are being integrated into the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.gov The microwave-mediated N-arylation of 4-chloroquinazolines is a rapid and efficient method for producing 4-anilinoquinazolines, demonstrating the potential of this technology for the synthesis of 4-aminoquinazoline derivatives. nih.gov

Use of Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids, is a key aspect of sustainable chemistry. Research into the synthesis of quinazoline derivatives in green solvents is an active area of investigation.

The development of these catalytic and sustainable methodologies is crucial for the environmentally responsible production of this compound and related pharmacologically important molecules.

Mechanistic Investigations of Reactions Involving 5 Chloroquinazolin 4 Amine

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 4-aminoquinazolines. bohrium.com This typically involves the reaction of a 4-haloquinazoline with an amine. The mechanism of this substitution on the quinazoline (B50416) ring has been a subject of detailed kinetic and theoretical studies. nih.govresearchgate.net While direct SNAr reactions on 5-Chloroquinazolin-4-amine are less common, understanding the mechanism of its synthesis from a precursor like 4,5-dichloroquinazoline (B1580998) is fundamental. The carbon at the 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack. nih.govresearchgate.net

A Meisenheimer complex is a key intermediate in many SNAr reactions, formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.org In the context of quinazoline chemistry, the reaction pathway can involve the formation of a zwitterionic Meisenheimer complex. researchgate.net This intermediate is a 1:1 adduct between the quinazoline substrate and the attacking nucleophile. wikipedia.org

The general mechanism involves the initial attack of the nucleophile on the electrophilic carbon atom (C4), leading to the formation of this tetrahedral intermediate. The stability of the Meisenheimer complex is a critical factor in the reaction pathway. For quinazolines, this complex is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring. The presence of an additional electron-withdrawing group, such as the chloro group at the 5-position, would be expected to further stabilize the negative charge developed in the ring, thereby facilitating the formation of the Meisenheimer intermediate.

Table 1: Postulated Steps in Meisenheimer Complex Formation

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of an amine on the C4 position of a 4-halo-5-chloroquinazoline. | A zwitterionic tetrahedral intermediate (Meisenheimer complex) is formed. |

| 2 | Expulsion of the leaving group (e.g., Cl⁻). | This can occur directly from the zwitterionic complex. |

Chemical reactions can proceed through a stepwise mechanism, involving one or more intermediates, or a concerted mechanism, where bond breaking and formation occur in a single step. differencebetween.comwikipedia.org The distinction is crucial for understanding reaction kinetics and stereochemistry.

Kinetic studies on the SNAr of 4-chloroquinazoline (B184009) with amines suggest the mechanism may be on the borderline between a concerted and a stepwise pathway. researchgate.net

Stepwise Pathway: This route proceeds through the distinct formation and subsequent decomposition of the Meisenheimer complex as described above.

Concerted Pathway: In this mechanism, the attack of the nucleophile and the departure of the leaving group occur simultaneously through a single transition state, without the formation of a stable intermediate. researchgate.netwikipedia.org

Recent research has increasingly postulated concerted mechanisms for SNAr reactions where the formation of a discrete Meisenheimer complex is avoided. researchgate.net The specific pathway taken can be influenced by the nature of the reactants, the solvent, and the stability of the potential intermediate.

The kinetics of SNAr reactions are profoundly influenced by the nucleophilicity of the attacking species and the ability of the leaving group to depart.

Basicity of the Nucleophile: In general, the rate of nucleophilic attack increases with the basicity of the nucleophile. masterorganicchemistry.com However, for the amination of 4-chloroquinazolines, electron-rich amines tend to react more readily under milder conditions, while electron-poor amines may require harsher conditions or longer reaction times. nih.gov The basicity of the amine affects its ability to donate its lone pair of electrons to the electrophilic carbon center of the quinazoline ring. researchgate.net

Leaving Group Effects: A good leaving group is typically a weak base, as this indicates the stability of the departing anion. youtube.com Halides are common leaving groups in SNAr reactions. The ability of a leaving group to be displaced generally follows the trend I > Br > Cl > F. The stability of the departing anion is paramount; for instance, resonance-stabilized structures make excellent leaving groups. youtube.com In the synthesis of 4-aminoquinazolines, the chloride ion is a common and effective leaving group. nih.gov

Detailed Reaction Pathways of Amine Functionalization on the Quinazoline Core

The functionalization of the quinazoline core with amines, particularly at the C4 position, is a cornerstone of quinazoline chemistry. nih.govnih.gov Studies on 2,4-dichloroquinazoline (B46505) have consistently shown that nucleophilic substitution occurs preferentially at the 4-position. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) provide insight into this regioselectivity. Calculations reveal that the carbon atom at the 4-position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic center and thus more susceptible to nucleophilic attack compared to the C2 position. nih.govresearchgate.net This principle explains the regioselective synthesis of 2-chloro-4-aminoquinazoline derivatives. A similar selectivity would be expected for a hypothetical 4,5-dichloroquinazoline precursor in the synthesis of this compound.

Intramolecular Rearrangements and Cyclization Processes in Quinazolinamine Chemistry

Quinazolinamine derivatives can undergo various intramolecular reactions, including rearrangements and cyclizations, to form more complex heterocyclic systems. These reactions are often driven by the inherent reactivity of the quinazoline nucleus and its substituents.

For instance, rearrangements have been observed in related 2-chloroquinazolin-4(3H)-one systems, which can lead to the formation of novel guanidine (B92328) structures. nih.govnih.gov While not directly involving this compound, these studies highlight the potential for skeletal reorganization within the quinazoline framework.

Cyclization reactions are also common. The reaction of substituted quinazolines with bifunctional reagents can lead to the formation of fused-ring systems. For example, 2-ethoxy-4-chloroquinazoline can react with hydrazides to form triazolo[1,5-c]quinazolines through a process that involves cyclization and a Dimroth rearrangement. researchgate.net The amine and chloro substituents on the this compound scaffold could potentially be utilized in similar intramolecular cyclization strategies to build novel polycyclic aromatic systems. rsc.orgnih.gov

C-H Activation and Selective Functionalization Studies on the Quinazoline Scaffold

Direct C-H activation and functionalization represent a modern and efficient approach to modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. Research into the C-H functionalization of the quinazoline core is an emerging area.

Studies have shown that regioselective metalation of 4-chloroquinazoline can be achieved. For example, using an in situ trapping metalation strategy, it is possible to introduce a substituent at the C8 position. nih.gov This demonstrates that sites other than the most reactive C4 position can be functionalized. For this compound, the directing effects of the existing amino and chloro groups would be critical in determining the regioselectivity of any C-H activation process. The amino group at C4 is a potential directing group, while the chloro group at C5 would electronically influence the reactivity of adjacent C-H bonds, primarily at the C6 position.

Advanced Spectroscopic and Structural Analysis of Synthesized 5 Chloroquinazolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. For 5-chloroquinazolin-4-amine derivatives, ¹H NMR is instrumental in assigning the positions of substituents on the quinazoline (B50416) core. The aromatic region of the spectrum is of particular interest, where the chemical shifts (δ) and coupling constants (J) of the protons on the benzene (B151609) ring are influenced by the presence of the chloro and amine groups.

For instance, in a typical quinazoline derivative, the proton at position 2 (H-2) often appears as a distinct singlet, while the protons on the carbocyclic ring (H-6, H-7, H-8) exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The amino group protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Data for Substituted Quinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | DMSO-d6 | 8.29 (s, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.51 (d, J = 7.1 Hz, 2H), 7.41-7.35 (m, 3H), 7.26 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 6.76 (d, J = 7.8 Hz, 1H), 6.69 (t, J = 7.8 Hz, 1H), 5.76 (s, 1H) rsc.org |

| N-(4-chlorophenyl)benzo[h]quinazolin-2-amine | DMSO-d6 | 10.17 (br s, 1H, NH), 9.31 (s, 1H), 9.01 (d, J = 7.6 Hz, 1H), 8.09 (d, J = 8.8 Hz, 2H), 8.07 (d, J = 3.2 Hz, 1H), 7.85-7.72 (m, 4H), 7.48 (d, J = 3.2 Hz, 2H) beilstein-journals.org |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d6 | 13.81 (s, 1H), 12.49 (s, 1H), 8.16–8.25 (m, 2H), 7.77–7.90 (m, 2H), 7.44–7.58 (m, 2H), 6.95–7.03 (m, 2H) mdpi.com |

Carbon NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in a this compound derivative will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Quaternary carbons, such as those at the ring junctions (C-4a, C-8a) and the carbon bearing the chloro group (C-5), can be distinguished from protonated carbons. The chemical shifts of the carbons in the quinazoline core are well-documented and provide a reliable basis for structural assignment. For example, the carbon atom attached to the chlorine (C-5) would be expected to have a chemical shift influenced by the electronegativity of the halogen.

Table 2: Representative ¹³C NMR Data for Substituted Quinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | DMSO-d6 | 163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 rsc.org |

| N-(4-chlorophenyl)benzo[h]quinazolin-2-amine | DMSO-d6 | 161.3, 157.9, 151.1, 140.0, 136.1, 130.5, 129.1, 129.0, 128.6, 127.5, 125.5, 124.6, 124.3, 120.7, 119.3, 117.8 beilstein-journals.org |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d6 | 161.37, 160.02, 153.69, 146.11, 135.02, 133.71, 127.68, 126.96, 126.03, 120.73, 118.81, 117.87, 113.71 mdpi.com |

For complex derivatives of this compound, one-dimensional NMR spectra may exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable in such cases, as they provide information about the connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. In the context of a this compound derivative, COSY would be used to trace the connectivity of the protons on the benzene ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the proton at H-8 could show a correlation to the carbon at C-4a, confirming the ring junction.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C=N and C=C stretching: The quinazoline ring system will exhibit characteristic stretching vibrations for C=N and C=C bonds in the aromatic region, typically between 1650-1450 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. vscht.cz

C-Cl stretching: The carbon-chlorine stretch is expected to appear in the fingerprint region, generally between 800-600 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Functional Groups in Quinazoline Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch | 1650 - 1550 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl Stretch | 800 - 600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental composition.

For a synthesized derivative of this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to verify the stoichiometry of the synthesized molecule and to assess its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned molecular formula.

Computational and Theoretical Chemistry Studies on 5 Chloroquinazolin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 5-chloroquinazolin-4-amine. These theoretical studies provide a microscopic view of the molecule's characteristics, which are often difficult to probe experimentally.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is a key determinant of its reactivity and spectroscopic properties. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of its electronic excitability and electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization allows for the determination of the most stable three-dimensional structure of this compound. Using methods like DFT, the bond lengths, bond angles, and dihedral angles are systematically varied to find the minimum energy conformation. This optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, this would particularly involve the rotation of the amino group. Identifying the global minimum energy conformation and any other low-energy conformers is essential for subsequent molecular docking and dynamics simulations.

Simulation of Spectroscopic Properties (e.g., UV-Vis Spectra)

Quantum chemical calculations can predict various spectroscopic properties, including the UV-Vis absorption spectrum. By calculating the electronic transition energies and oscillator strengths, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational methodology and to aid in the interpretation of the experimental results. The predicted absorption maxima (λmax) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are powerful computational tools. These methods predict how the molecule might bind to a biological target, such as an enzyme, and the stability of that interaction over time.

Ligand-Target Interaction Modeling (e.g., ATP-Binding Sites of Enzymes)

The quinazoline (B50416) scaffold is a well-known pharmacophore found in numerous approved drugs, many of which target the ATP-binding sites of protein kinases. Molecular docking studies on derivatives of 4-aminoquinazoline have frequently shown their ability to fit into these ATP pockets. ekb.eg These studies suggest that the quinazoline ring system can mimic the adenine (B156593) part of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. ijcce.ac.ir

For this compound, docking simulations would be employed to predict its binding affinity and pose within the active site of various kinases. The chloro substituent at the 5-position could potentially form halogen bonds or occupy a hydrophobic pocket, thereby influencing the binding selectivity and affinity.

Prediction of Binding Modes and Mechanistic Hypotheses

Based on the docking results, specific binding modes of this compound can be predicted. This includes identifying the key amino acid residues in the target protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a specific compound like this compound, QSAR studies would be instrumental in understanding how its structural features influence its biological effects and in designing more potent analogs.

Correlation of Structural Descriptors with Biological Activity Profiles

To build a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities would first be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to develop an equation that correlates these descriptors with the observed biological activity. For instance, a hypothetical QSAR model might reveal that the biological activity of this compound analogs is positively correlated with a specific electronic descriptor at the C5 position and negatively correlated with a steric descriptor at the N4 position. Such a model provides valuable insights into the structure-activity relationship.

Hypothetical Data Table for QSAR Descriptors of this compound Analogs

| Compound | Biological Activity (IC50, µM) | Electronic Descriptor (e.g., Mulliken Charge at C5) | Steric Descriptor (e.g., Molar Refractivity at N4 substituent) | Lipophilicity (logP) |

| Analog 1 | 1.2 | -0.15 | 25.4 | 2.8 |

| Analog 2 | 0.8 | -0.18 | 22.1 | 3.1 |

| Analog 3 | 2.5 | -0.12 | 30.8 | 2.5 |

| Analog 4 | 0.5 | -0.20 | 20.5 | 3.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design of Novel Analogs Based on Predictive Models

A validated QSAR model serves as a powerful predictive tool for the rational design of novel analogs with potentially enhanced biological activity. By understanding which structural features are crucial for activity, medicinal chemists can strategically modify the lead compound, this compound.

For example, if the QSAR model indicates that increased electron-withdrawing character at the 5-position enhances activity, new analogs could be synthesized with substituents more electronegative than chlorine. Conversely, if steric bulk at the 4-amino group is found to be detrimental, smaller substituents could be explored. This predictive capability significantly reduces the need for extensive and costly synthesis and screening of numerous compounds, thereby streamlining the drug discovery process. The designed analogs can be evaluated in silico using the developed QSAR model to prioritize the most promising candidates for synthesis and biological testing.

Theoretical Investigations of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides a molecular-level understanding of chemical reactions, including the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, such studies could investigate its synthesis or its interactions with biological targets.

Density Functional Theory (DFT) is a common computational method used for these investigations. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This pathway includes the transition state, which is the highest energy point along the reaction coordinate.

For the synthesis of this compound, theoretical studies could compare different synthetic routes, predicting which would be more favorable under certain conditions. For its biological activity, understanding the mechanism of interaction with a target protein is crucial. For instance, if this compound acts as an enzyme inhibitor, theoretical calculations could model the binding process, including the formation of any covalent bonds.

The characterization of the transition state structure provides critical information about the geometry and electronic nature of the molecule at the point of highest energy. This knowledge can be used to understand the factors that influence the reaction rate and to design catalysts or modify reaction conditions to improve efficiency.

Hypothetical Data Table for a Theoretical Reaction Study

| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | 0.0 | 25.3 | -15.2 | 25.3 |

| Step 2 | -15.2 | 10.1 | -30.5 | 25.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Biological Activities and Molecular Mechanisms of 5 Chloroquinazolin 4 Amine and Its Analogs

Enzyme Inhibition Studies and Mechanistic Insights

The therapeutic potential of 5-chloroquinazolin-4-amine and its analogs is largely attributed to their ability to selectively inhibit the activity of key enzymes involved in critical cellular processes. This section delves into the molecular mechanisms underlying these inhibitory actions, focusing on Dihydrofolate Reductase (DHFR) and various Receptor Tyrosine Kinases (RTKs).

Dihydrofolate Reductase (DHFR) Inhibition

Quinazoline-based compounds have been extensively investigated as inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and cell division. nih.govnih.gov The inhibition of this enzyme disrupts these vital processes, making it an effective target for antimicrobial and anticancer therapies. nih.gov

A notable analog, 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine, also known as QN254, has demonstrated potent inhibitory activity against the DHFR enzyme from Plasmodium falciparum, the parasite responsible for malaria. nih.govdrugbank.com This compound has shown efficacy against both wild-type and drug-resistant strains of the parasite. nih.govdrugbank.com

Molecular docking studies on 2,4-diaminoquinazoline analogs have provided insights into their binding mode within the active site of P. falciparum DHFR (PfDHFR). These studies reveal that the quinazoline (B50416) scaffold forms critical hydrogen bond interactions with key amino acid residues, most notably Asp54. nih.gov The substituent at the 5-position, such as the chloro group, and the side chain attached to the amino group at the 4-position orient themselves within a hydrophobic pocket of the active site. This binding mode mimics the interaction of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme's function. nih.gov By blocking the active site, these inhibitors prevent the reduction of dihydrofolate, leading to a depletion of the tetrahydrofolate pool. This, in turn, halts the synthesis of thymidylate and purines, ultimately leading to the cessation of DNA synthesis and cell death in the parasite. nih.gov

**Table 1: Inhibitory Activity of QN254 against *Plasmodium falciparum***

| Compound | Target Strain | IC50 (nM) |

|---|---|---|

| QN254 | Pyrimethamine-resistant P. falciparum (V1S) | 9 |

Receptor Tyrosine Kinase (RTK) Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of various receptor tyrosine kinases (RTKs). nih.gov These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of RTK activity is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. tbzmed.ac.irtbzmed.ac.ir Analogs of this compound, particularly those with a substituted aniline (B41778) group at the 4-position, have been shown to be potent inhibitors of several key RTKs.

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases, and its overexpression or mutation is frequently associated with various cancers. nih.govglobalresearchonline.net The 4-anilinoquinazoline derivatives function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. nih.gov Structure-activity relationship (SAR) studies have revealed that the quinazoline moiety is essential for activity. nih.gov Furthermore, the nature and position of substituents on the aniline ring significantly influence the inhibitory potency. Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for enhanced activity. nih.gov

For instance, the introduction of a chloro group at the 3-position of the aniline ring in a 4-anilinoquinazoline scaffold has been shown to be a favorable modification for potent EGFR inhibition.

Table 2: EGFR Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound | R1 (Quinazoline) | R2 (Aniline) | EGFR IC50 (nM) |

|---|---|---|---|

| Analog 1 | 6,7-dimethoxy | 3-chloro | 0.029 nih.gov |

| Analog 2 | H | 3-chloro | 1.0 globalresearchonline.net |

| Analog 3 | 6-benzamide | 2-fluoro-5-nitro | ~10 nih.gov |

| Gefitinib (Reference) | 7-methoxy, 6-(3-morpholinopropoxy) | 3-chloro, 4-fluoro | 17.1 nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. tbzmed.ac.irtbzmed.ac.ir Many 4-anilinoquinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2, which is a desirable characteristic in cancer therapy due to the interplay between these two signaling pathways. tbzmed.ac.irtbzmed.ac.irresearchgate.net

The inhibition of VEGFR-2 by these compounds also occurs at the ATP-binding site of the kinase domain. SAR studies have indicated that substitutions on the quinazoline and aniline rings that are favorable for EGFR inhibition often translate to potent VEGFR-2 inhibition as well. For example, a chloro-substituent in the meta position of the aniline residue has been shown to increase inhibitory activity toward both EGFR and VEGFR-2. nih.gov

Table 3: VEGFR-2 Kinase Inhibitory Activity of Selected Quinazoline Analogs

| Compound | R1 (Quinazoline) | R2 (Aniline) | VEGFR-2 IC50 (nM) |

|---|---|---|---|

| Analog 4 | 6,7-dimethoxy | 4-fluoro | 14 globalresearchonline.net |

| Vandetanib (Reference) | 6,7-dimethoxy | 4-bromo-2-fluoro | 40 |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, invasion, and metastasis. nih.gov The development of dual inhibitors that target both c-Met and other key RTKs like EGFR or VEGFR-2 is an emerging strategy to overcome drug resistance in cancer therapy. nih.govnih.gov

Novel nih.govnih.govdioxino[2,3-f]quinazoline derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2. Several of these compounds have demonstrated potent inhibition of both kinases in the nanomolar range. nih.gov Similarly, 4-phenoxyquinazoline derivatives have been identified as potent dual inhibitors of EGFR and c-Met. nih.gov For example, the compound designated as H-22 showed significant inhibitory functions against both wild-type and mutant EGFR, as well as c-Met kinase. nih.gov

Table 4: c-Met Kinase Inhibitory Activity of Selected Quinazoline Analogs

| Compound | Scaffold | c-Met IC50 (nM) |

|---|---|---|

| H-22 | 4-phenoxyquinazoline | 137.4 nih.gov |

| Compound 7k | nih.govnih.govdioxino[2,3-f]quinazoline | 1.5 |

| Compound 7m | nih.govnih.govdioxino[2,3-f]quinazoline | 2.1 nih.gov |

Adenosine/Guanosine Nucleoside Ribohydrolase (AGNH) Inhibition and Purine Salvage Pathways

Research into the biological activities of this compound and its analogs has explored their potential as inhibitors of Adenosine/Guanosine Nucleoside Ribohydrolase (AGNH). This enzyme is a critical component of the purine salvage pathway in various organisms, particularly in parasitic protozoa that are incapable of de novo purine synthesis. These parasites rely on salvaging purines from their hosts to synthesize essential nucleic acids. By targeting AGNH, researchers aim to disrupt this vital pathway, thereby inhibiting the growth and proliferation of the parasite.

The core concept behind this therapeutic strategy is that the inhibition of AGNH will lead to a depletion of the purine pool available to the parasite for DNA and RNA synthesis, ultimately resulting in cell death. The quinazoline scaffold, due to its structural similarity to the purine bases adenosine and guanosine, serves as a promising framework for the design of competitive inhibitors of AGNH. The introduction of a chloro group at the 5-position of the quinazoline ring is a key structural modification that is being investigated for its influence on the inhibitory potency and selectivity of these compounds. While specific studies on this compound are limited, the broader class of quinazoline-4-amine derivatives has been a subject of interest in the development of novel anti-parasitic agents.

Antimicrobial Research Investigations

The antimicrobial potential of this compound and its analogs is an active area of scientific inquiry. The quinazoline core is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a chlorine atom at the 5-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets.

Antibacterial Activity Against Specific Bacterial Strains

The antibacterial properties of quinazoline derivatives are being investigated against a spectrum of pathogenic bacteria. While specific data for this compound is not extensively documented in publicly available research, studies on structurally related chloro-substituted quinazolines suggest potential activity. The mechanism of action for antibacterial quinazolines can vary, with some derivatives known to interfere with bacterial cell wall synthesis, nucleic acid replication, or protein synthesis. Research in this area typically involves screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).

Table 1: Investigated Antibacterial Activity of Quinazoline Analogs

| Bacterial Strain | Compound Class | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Chloro-substituted quinazolinones | Moderate to good |

| Escherichia coli | Quinazoline derivatives | Variable |

| Pseudomonas aeruginosa | Chloro-substituted quinazolines | Limited |

Antifungal Activity Against Fungal Pathogens

The exploration of this compound analogs extends to their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, represent a significant therapeutic challenge. The quinazoline scaffold has been identified as a promising starting point for the development of novel antifungal drugs. The presence and position of halogen substituents, such as the chloro group at the 5-position, are critical for optimizing antifungal efficacy. Research efforts are focused on evaluating these compounds against a range of fungal pathogens to understand their spectrum of activity and mechanism of action, which may involve disruption of the fungal cell membrane or inhibition of essential enzymes.

Table 2: Investigated Antifungal Activity of Quinazoline Analogs

| Fungal Pathogen | Compound Class | Observed Activity |

|---|---|---|

| Candida albicans | Halogenated quinazolines | Moderate |

| Aspergillus niger | Quinazolinone derivatives | Variable |

Antimalarial Activity Against Parasitic Organisms and Drug-Resistant Strains

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, most notably chloroquine. A significant body of research has demonstrated that a chlorine atom at the 7-position of the quinoline (B57606) ring is crucial for potent antimalarial activity, particularly against the blood stages of Plasmodium falciparum. While the specific activity of this compound has not been extensively reported, its structural similarity to the 4-aminoquinolines suggests that it may possess antimalarial properties.

The primary mechanism of action of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. A key focus of current research is the development of 4-aminoquinoline analogs that can overcome the growing problem of chloroquine resistance in P. falciparum. Investigations into analogs with alternative substitution patterns, such as a chloro group at the 5-position, are therefore of significant interest.

Table 3: Antimalarial Activity of Structurally Related 4-Aminoquinolines

| Parasite Strain | Compound Class | Key Structural Feature | Potency |

|---|---|---|---|

| Plasmodium falciparum (Chloroquine-sensitive) | 4-Aminoquinolines | 7-Chloro substitution | High |

Anti-Inflammatory Pathway Modulation Studies

Quinazoline and its derivatives have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways is a key therapeutic strategy for a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. While specific research on the anti-inflammatory mechanisms of this compound is limited, studies on related compounds suggest that the quinazoline scaffold can interact with various molecular targets within the inflammatory cascade.

Potential mechanisms of anti-inflammatory action for quinazoline derivatives include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, some quinazolines have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), by modulating signaling pathways like NF-κB. The 5-chloro substitution on the quinazoline ring is an important structural feature that could influence the potency and selectivity of these anti-inflammatory effects.

Antiviral Mechanism Research

The broad biological activity of the quinazoline scaffold has also prompted investigations into its potential as an antiviral agent. The emergence of new and drug-resistant viral pathogens necessitates the development of novel antiviral therapies. While the antiviral profile of this compound is not well-established, research on other quinazoline derivatives has shown promise against a variety of viruses.

Molecular Pathways in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

The therapeutic potential of this compound and its analogs in neurodegenerative diseases is intrinsically linked to their ability to modulate specific molecular pathways that are dysregulated in these conditions. Research into structurally related compounds, such as chloroquinoline derivatives, has illuminated several key mechanisms of action in preclinical models of Alzheimer's and Parkinson's disease. These investigations highlight the multi-target nature of these scaffolds, impacting protein aggregation, neuroinflammation, and critical neuronal survival pathways.

Alzheimer's Disease (AD) Models

In the context of Alzheimer's disease, research has focused on two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govmdpi.com Analogs of this compound have been investigated for their ability to interfere with these processes.

A key molecular mechanism involves the modulation of the amyloidogenic pathway. mdpi.com One multi-target derivative, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), has been shown to reduce the formation of Aβ in cellular models of AD. nih.gov This effect is achieved by downregulating the levels of Amyloid Precursor Protein (APP) and β-secretase (BACE1), the primary enzyme that cleaves APP to initiate Aβ production. nih.gov

Furthermore, the same compound influences tau pathology. In neuronal cells overexpressing human tau, QTC-4-MeOBnE treatment led to a reduction in the phosphorylated forms of the tau protein. nih.gov This was accomplished through the modulation of the Glycogen Synthase Kinase 3β (GSK3β) pathway. nih.gov GSK3β is a primary kinase responsible for the hyperphosphorylation of tau, which leads to its aggregation and the formation of NFTs, ultimately causing microtubule destabilization and neuronal death. nih.gov Other kinase pathways, including those involving cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein kinase (p38 MAPK), have also been identified as potential targets for neuroprotection in AD models, although not specifically by quinazoline derivatives. researchgate.net

Parkinson's Disease (PD) Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. nih.gov Therapeutic strategies often aim to protect these neurons from degeneration. Analogs based on the related 4-amino-7-chloroquinoline scaffold have been identified as potent activators of the nuclear receptor NR4A2, also known as Nurr1. nih.govnih.gov

NR4A2 is a critical transcription factor for the development, maintenance, and survival of midbrain dopamine neurons. nih.gov Its activation by these compounds demonstrates a dual neuroprotective function. Firstly, NR4A2 acts as a transcriptional activator for key genes involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH) and dopamine transporter (DAT). nih.gov Secondly, NR4A2 functions as a transcriptional repressor, suppressing the expression of neurotoxic pro-inflammatory genes in glial cells like microglia and astrocytes. nih.gov This anti-inflammatory action is crucial, as neuroinflammation is a significant contributor to the pathogenesis of PD. nih.gov

Another vital molecular pathway in Parkinson's disease involves the metabolism of dopamine by the enzyme monoamine oxidase B (MAO-B). Inhibition of MAO-B is a validated therapeutic approach to increase dopamine levels and reduce the production of oxidative stress-inducing byproducts. While not a quinazoline, the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been identified as a potent and selective MAO-B inhibitor, highlighting this pathway as a relevant target for small molecules in PD therapy. mdpi.com

The research findings on the molecular pathways affected by these compounds in neurodegenerative disease models are summarized in the table below.

| Compound/Analog Class | Disease Model | Affected Molecular Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) | Alzheimer's Disease (Cellular) | Amyloidogenic Pathway | Downregulation of APP and BACE1 levels, leading to reduced Aβ formation. | nih.gov |

| 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) | Alzheimer's Disease (Cellular) | Tau Pathology (GSK3β Pathway) | Reduced levels of phosphorylated tau protein. | nih.gov |

| 4-Amino-7-chloroquinoline Derivatives | Parkinson's Disease | NR4A2 (Nurr1) Nuclear Receptor Pathway | Agonism/activation of NR4A2, leading to enhanced expression of dopaminergic genes and suppression of neuroinflammation. | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Parkinson's Disease | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition of MAO-B. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 5 Chloroquinazolin 4 Amine Scaffold

Systematic Modification of Substituents on the Quinazoline (B50416) Ring System

The presence of a chlorine atom at the 5-position of the quinazoline ring has a profound impact on the physicochemical properties and, consequently, the biological activity of the resulting compounds. Halogen atoms, particularly chlorine, are known to modulate lipophilicity, electronic distribution, and conformation, all of which are critical for receptor binding and selectivity.

The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinazoline nitrogen atoms, which can be crucial for forming key interactions within a receptor's binding pocket. For instance, in the context of kinase inhibitors, the nitrogen atoms of the quinazoline core often act as hydrogen bond acceptors, and their basicity can be fine-tuned by substituents like the 5-chloro group to optimize these interactions.

Furthermore, the steric bulk of the chloro group at the 5-position can dictate the orientation of the molecule within the binding site. This can lead to enhanced selectivity for a particular target over others by either favoring a specific binding conformation or by sterically hindering binding to off-targets. While direct and extensive SAR studies focusing exclusively on the 5-chloro substituent are not abundantly available, inferences can be drawn from studies on other halogenated quinazolines. For example, the presence of a chloro group at other positions, such as C6 or C7, has been shown to be important for the activity of 4-anilinoquinazolines as EGFR inhibitors, as it occupies a lipophilic pocket in the enzyme's active site. tandfonline.com A similar role can be postulated for the 5-chloro group, where it may engage in favorable hydrophobic or halogen-bonding interactions.

The introduction of a 5-chloro group has also been utilized in the design of histone deacetylase (HDAC) inhibitors based on a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, which, although a different heterocyclic system, suggests the utility of this substitution pattern in achieving potent biological activity. nih.gov In these inhibitors, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment acts as a "cap" group, making hydrophobic interactions in the active site. nih.gov

The 2- and 4-positions of the 5-chloroquinazolin-4-amine scaffold are pivotal for modulating biological activity and selectivity. The 4-amino group is a key feature, often serving as a critical anchor for binding to the target protein.